molecular formula C19H24N4O B7439453 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

Numéro de catalogue B7439453
Poids moléculaire: 324.4 g/mol
Clé InChI: WSJSMVDZNGMZBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one, also known as BDP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. BDP is a pyrimidinone-based molecule that has been shown to exhibit promising activities against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Mécanisme D'action

The mechanism of action of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In Alzheimer's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the aggregation of amyloid beta peptides by binding to the hydrophobic pockets on the surface of the peptides. In Parkinson's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to protect dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects:
4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the expression of pro-survival genes and induce the expression of pro-apoptotic genes. In Alzheimer's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the formation of amyloid beta oligomers and fibrils. In Parkinson's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is its broad spectrum of activity against a variety of diseases. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low bioavailability, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to improve the solubility and bioavailability of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one to increase its effectiveness in vivo. Another direction is to investigate the potential of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one as a combination therapy with other compounds to enhance its activity against diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one and its potential applications in medicinal chemistry.

Méthodes De Synthèse

The synthesis of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one involves a multi-step process that starts with the condensation of 2-amino-1,3-propanediol with 2-methyl-4-chloro-5-formylpyrimidine to form the intermediate compound 4-(2-methyl-4-chloro-5-formylpyrimidin-1-yl)-2,2-dimethyl-1,3-oxazolidine. This intermediate is then reacted with benzylamine to form the final product, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one. The synthesis of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been optimized to yield high purity and high yield of the product.

Applications De Recherche Scientifique

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to exhibit promising activities against a variety of diseases. In cancer research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be the primary cause of Alzheimer's disease. In Parkinson's disease research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are the hallmark of Parkinson's disease.

Propriétés

IUPAC Name

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-18-11-17(20-15-21-18)23-10-8-19(14-23)7-4-9-22(13-19)12-16-5-2-1-3-6-16/h1-3,5-6,11,15H,4,7-10,12-14H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJSMVDZNGMZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C3=CC(=O)NC=N3)CN(C1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.